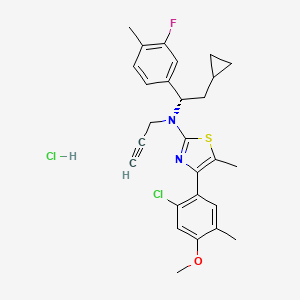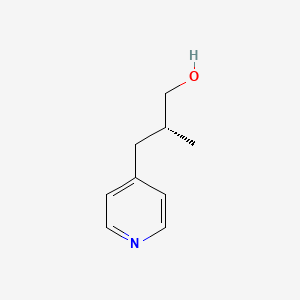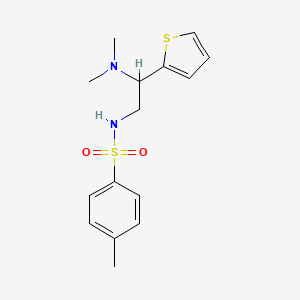
2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride, also known as 6-hydroxy-MDA, is a synthetic compound that belongs to the family of phenethylamines. It is a potent serotonin releaser and has been studied for its potential therapeutic applications in various fields of science.
Aplicaciones Científicas De Investigación
Selective O-Methyloxime Formation
Research by Collins, Fallon, and Skene (1994) explored the selective formation of O-methyloxime from a derivative of 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, highlighting its utility in synthetic chemistry. The study demonstrated the formation of O-methyloxime derivatives and their structural characterization, emphasizing the compound's role in facilitating complex chemical transformations (Collins et al., 1994).
Chemoenzymatic Synthesis
Orsini et al. (2002) described a chemoenzymatic synthesis process involving a derivative of 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. This process was applied to synthesize precursors for 5-hydroxytryptamine receptor agonists, demonstrating the compound's significance in the development of therapeutic agents (Orsini et al., 2002).
Sphingosine-1-Phosphate Receptor Agonist Development
Kurata et al. (2017) discovered a sphingosine-1-phosphate (S1P) receptor agonist, ceralifimod (ONO-4641), based on a 1-methyl-3,4-dihydronaphthalene structure. This agonist, targeting S1P1 and S1P5 receptors, was developed for treating autoimmune diseases, showcasing the compound's application in therapeutic advancements (Kurata et al., 2017).
Novel Oximes as Enzyme Inhibitors
Yan and Hartmann (1998) synthesized oximes of 2-aryl-6-methoxy-3,4-dihydronaphthalene to evaluate their potential as inhibitors of 17α-hydroxylase-C17,20-lyase (P450 17), a critical enzyme in steroidogenesis. Although the oximes showed marginal inhibitory activity, this work highlights the compound's potential in drug development research (Yan & Hartmann, 1998).
Propiedades
IUPAC Name |
2-amino-6-methoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13;/h3-4,6,10H,2,5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSCDSTWVBMOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768382.png)
![{[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2768386.png)

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2768388.png)

![3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768392.png)
![{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2768393.png)
![Methyl 2-amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2768394.png)
![1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2768396.png)



